(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple chiral centers, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the tert-butyl group, and the attachment of the pyridine and oxane moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and trifluoromethyl groups makes it susceptible to oxidation reactions.
Reduction: The pyridine ring can undergo reduction under specific conditions.
Substitution: The functional groups attached to the pyrrolidine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a ligand in receptor binding studies. Its chiral centers make it particularly useful for investigating stereochemistry-related phenomena.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets makes it a valuable compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and molecules with trifluoromethyl and methoxy groups. Examples include:
- (2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid analogs
- Pyrrolidine-based drugs and ligands
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and chiral centers, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C30H37F3N2O6 |
---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H37F3N2O6/c1-17-10-6-7-11-20(17)23-25(41-16-18-14-19(30(31,32)33)15-34-26(18)39-5)22(29(2,3)4)24(28(37)38)35(23)27(36)21-12-8-9-13-40-21/h6-7,10-11,14-15,21-25H,8-9,12-13,16H2,1-5H3,(H,37,38)/t21-,22+,23-,24-,25-/m0/s1 |
InChI Key |
YFEYDNAKCSOOOG-YCXOGWGTSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@H]([C@@H]([C@H](N2C(=O)[C@@H]3CCCCO3)C(=O)O)C(C)(C)C)OCC4=C(N=CC(=C4)C(F)(F)F)OC |
Canonical SMILES |
CC1=CC=CC=C1C2C(C(C(N2C(=O)C3CCCCO3)C(=O)O)C(C)(C)C)OCC4=C(N=CC(=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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